(E)-3-((2,5-dimethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

Catalog No.
S3184159
CAS No.
1321805-90-6
M.F
C20H16FN3S
M. Wt
349.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-((2,5-dimethylphenyl)amino)-2-(4-(4-fluoroph...

CAS Number

1321805-90-6

Product Name

(E)-3-((2,5-dimethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

IUPAC Name

(E)-3-(2,5-dimethylanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Molecular Formula

C20H16FN3S

Molecular Weight

349.43

InChI

InChI=1S/C20H16FN3S/c1-13-3-4-14(2)18(9-13)23-11-16(10-22)20-24-19(12-25-20)15-5-7-17(21)8-6-15/h3-9,11-12,23H,1-2H3/b16-11+

InChI Key

AYGWXWFSCQFIKY-LFIBNONCSA-N

SMILES

CC1=CC(=C(C=C1)C)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F

solubility

not available

The compound (E)-3-((2,5-dimethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a complex organic molecule characterized by its unique structure, which includes a thiazole ring, a nitrile group, and a dimethylphenyl substituent. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the thiazole moiety often correlates with various pharmacological effects, making it a valuable scaffold for synthesizing new therapeutic agents.

  • Potential skin and eye irritation: Aromatic amines and nitriles can be irritants.
  • Potential respiratory irritation: Inhalation of dust or vapors should be avoided.
  • Unknown toxicity: Handle with care and proper personal protective equipment until specific data is available.
, including:

  • Amination Reaction: The introduction of the amino group from 2,5-dimethylphenylamine to the acrylonitrile backbone.
  • Condensation Reaction: Formation of the thiazole ring through the condensation of appropriate precursors, which may include thiourea derivatives and aldehydes.
  • Nitrile Formation: The nitrile group is introduced via a reaction involving acrylonitrile or similar compounds.

These reactions may require specific catalysts or conditions (e.g., temperature, solvent) to optimize yields and selectivity.

Preliminary studies suggest that (E)-3-((2,5-dimethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile exhibits significant biological activity. Compounds with similar structures have been reported to possess:

  • Antimicrobial Properties: Effective against various bacterial strains, including resistant strains.
  • Anticancer Activity: Potential inhibition of cancer cell proliferation has been noted in related thiazole derivatives.
  • Analgesic Effects: Some derivatives have shown promise as analgesics, indicating potential applications in pain management .

The synthesis of this compound can be achieved through several methodologies:

  • Multi-step Synthesis: Involves sequential reactions starting from simple precursors. For example:
    • Reacting 2,5-dimethylphenylamine with an appropriate thiazole precursor.
    • Followed by the introduction of the acrylonitrile moiety through condensation reactions.
  • One-pot Synthesis: A more efficient approach where all reactants are combined in a single reaction vessel under controlled conditions, potentially reducing time and resource use.
  • Microwave-Assisted Synthesis: This modern technique can enhance reaction rates and yields by applying microwave energy to facilitate

The potential applications of (E)-3-((2,5-dimethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile include:

  • Pharmaceutical Development: As a lead compound in the development of new drugs targeting bacterial infections or cancer.
  • Material Science: Possible use in creating new materials with specific electronic or optical properties due to its unique molecular structure.
  • Research Tool: Useful in biological research for studying mechanisms of action related to thiazole-containing compounds.

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies may involve:

  • Molecular Docking Studies: To predict how the compound binds to specific receptors or enzymes.
  • In vitro Studies: Evaluating the compound's effects on cell lines to understand its biological pathways and mechanisms.
  • In vivo Studies: Assessing pharmacokinetics and pharmacodynamics in animal models to gauge therapeutic efficacy and safety profiles.

Several compounds share structural similarities with (E)-3-((2,5-dimethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile, highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
4-Methyl-N-(2,4-dimethylphenyl)-6-(3-fluorophenyl)-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamidePyrimidine derivative with analgesic propertiesAnalgesic
(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrileSimilar acrylonitrile frameworkAntimicrobial
N-(2,5-Dimethylphenyl)-2-thiazole derivativesThiazole-based compoundsAntibacterial

These comparisons indicate that while there are compounds with overlapping functionalities, the specific combination of the thiazole ring and acrylonitrile moiety in this compound may confer unique properties that warrant further investigation.

XLogP3

5.5

Dates

Last modified: 08-18-2023

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